N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is attached to a quinoline, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring. The quinoline in this compound is a 3,4-dihydro-2H-quinolin-6-yl, indicating specific substitutions on the quinoline ring. The compound also contains a cyclopropanecarbonyl group, which is a carbonyl group (C=O) attached to a cyclopropane ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic (benzene and pyridine) rings, a cyclopropane ring, and polar functional groups (amide and carbonyl). These features could influence its reactivity, stability, and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar functional groups (amide and carbonyl) in this compound might make it more soluble in polar solvents. The aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Psycho- and Neurotropic Profiling
A study focused on psycho- and neurotropic properties of novel quinolinone derivatives, including compounds structurally related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide. The research identified compounds with specific sedative effects and considerable anti-amnesic and antihypoxic activities, suggesting their potential for profound studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthetic Methodology
Another study explored the synthesis of quinoline derivatives through a remarkable cyclopropanation process. This research offers insights into the synthetic routes that could potentially be applied to the synthesis of this compound and its derivatives (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
HIV-1 Integrase Inhibitors
Research into the application of Morita-Baylis-Hillman reaction in the synthesis of quinolones, including those related to this compound, has shown potential for creating novel HIV-1 integrase inhibitors. This highlights the compound's relevance in developing new therapeutic agents for HIV (Sekgota et al., 2017).
Anticancer Applications
A study on organometallic Re(I) complexes, involving derivatives of quinolinones similar to this compound, investigated their potential as photodynamic therapy (PDT) photosensitizers. The research found that these complexes are excellent singlet oxygen generators, indicating their utility in targeting cancer cells through PDT (Leonidova et al., 2014).
Synthetic Routes for Biological Active Compounds
Further synthetic methodologies involve the annulation of cyclopropane derivatives with 2-aminobenzaldehydes for the synthesis of polysubstituted quinolines, providing a basis for the creation of biologically active compounds that may include structures akin to this compound (Wan et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-4-2-5-17(12-14)20(24)22-18-9-10-19-16(13-18)6-3-11-23(19)21(25)15-7-8-15/h2,4-5,9-10,12-13,15H,3,6-8,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJCBKKPCCSVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.